molecular formula C9H7BF5K B2884576 Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate CAS No. 2416056-28-3

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

Cat. No.: B2884576
CAS No.: 2416056-28-3
M. Wt: 260.06
InChI Key: ALSHDQKLSZXZAX-WSZWBAFRSA-N
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Description

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potassium salt of a cyclopropylboronate derivative, which has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

Rel-potassium works by binding to the potassium channel and blocking the flow of potassium ions across the cell membrane. This has the effect of depolarizing the cell and increasing the firing rate of action potentials. The exact mechanism of action of rel-potassium is not fully understood, but it is thought to involve interactions with specific amino acid residues in the potassium channel.
Biochemical and Physiological Effects:
Rel-potassium has a wide range of biochemical and physiological effects. It has been shown to increase the firing rate of action potentials in neurons, which can have a variety of effects on cellular function. It has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate, which can have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the primary advantages of rel-potassium is its selectivity for certain types of potassium channels. This allows researchers to study the function of these channels in greater detail. However, there are also some limitations to the use of rel-potassium in lab experiments. For example, it can be difficult to control the concentration of rel-potassium in cells, which can lead to variable results. Additionally, the effects of rel-potassium on cellular function can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research on rel-potassium. One area of interest is the development of more selective and potent potassium channel blockers based on the structure of rel-potassium. Another area of interest is the study of the effects of rel-potassium on different types of cells and tissues. Finally, there is also interest in the development of new applications for rel-potassium in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a chemical compound that has a wide range of potential applications in scientific research. It has been shown to have a selective effect on certain types of potassium channels, which makes it a valuable tool for studying the function of these channels. However, there are also some limitations to the use of rel-potassium in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Rel-potassium can be synthesized by reacting cyclopropylboronic acid with potassium fluoride in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The resulting product is a white solid that is soluble in water and other polar solvents.

Scientific Research Applications

Rel-potassium has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. One of the primary uses of rel-potassium is as a tool for studying the function of potassium channels in cells. Potassium channels are important proteins that regulate the flow of potassium ions across cell membranes. Rel-potassium can be used to selectively block certain types of potassium channels, allowing researchers to study their function in greater detail.

Properties

IUPAC Name

potassium;[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSHDQKLSZXZAX-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1[C@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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